molecular formula C16H17F3N4O2 B2795530 N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1797260-63-9

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2795530
CAS No.: 1797260-63-9
M. Wt: 354.333
InChI Key: NKEKPHUWVXUFGK-UHFFFAOYSA-N
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Description

This compound is a pyrazole-ethyl-dihydropyridine hybrid featuring a cyclopropyl group and a trifluoromethyl (CF₃) substituent on the pyrazole ring. The structure integrates a 1,2-dihydropyridine-3-carboxamide moiety linked via an ethyl group to the pyrazole core. The ethyl linker may enhance pharmacokinetic properties by balancing hydrophobicity and solubility.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-22-7-2-3-11(15(22)25)14(24)20-6-8-23-12(10-4-5-10)9-13(21-23)16(17,18)19/h2-3,7,9-10H,4-6,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEKPHUWVXUFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Coupling with Dihydropyridine Carboxamide: The final step involves the coupling of the pyrazole derivative with a dihydropyridine carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring or the dihydropyridine moiety, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions tailored to the specific reaction, such as the use of bases, acids, or catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable case study demonstrated its efficacy in inhibiting cancer cell proliferation in multicellular spheroids, indicating its ability to penetrate tumor microenvironments effectively . The mechanism involves interference with cellular signaling pathways that regulate growth and apoptosis.

Anti-inflammatory Properties

The pyrazole derivatives have been associated with anti-inflammatory effects. Research indicates that compounds similar to N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that may include the use of catalysts such as copper salts or ionic liquids to enhance yield and selectivity. Key steps often involve the formation of the pyrazole ring followed by functionalization at various positions to introduce the dihydropyridine structure.

Synthesis Overview Table

StepReaction TypeKey ReagentsOutcome
1CyclizationPyrazole precursor + cyclopropyl reagentPyrazole formation
2AcylationDihydropyridine + acylating agentCarboxamide formation
3FunctionalizationTrifluoromethylating agentFinal compound synthesis

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The pyrazole moiety enhances binding affinity through hydrogen bonding and π-stacking interactions, which are critical for its pharmacological effects .

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

  • Anticancer Screening : A comprehensive screening of drug libraries identified this compound as a potent inhibitor of cancer cell viability, particularly in breast and lung cancer models .
  • Inflammation Models : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in macrophage cultures, suggesting its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group and pyrazole ring are known to enhance binding affinity and specificity, potentially leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares structural motifs with pyrazole-carboxamide derivatives reported in the literature. Key comparisons include:

Compound Class Pyrazole Substituents Carboxamide Group Linker/Additional Features
Target Compound 5-cyclopropyl, 3-CF₃ 1-methyl-2-oxo-1,2-dihydropyridine Ethyl linker
Molecules (2015) Derivatives Chloro, methyl, phenyl, cyano Pyrazole or aryl carboxamide Direct coupling via EDCI/HOBt
Oxadiazole Derivatives (2022) 1,3-dimethyl 1,3,4-oxadiazole-2-thiol Alkylation with RCH₂Cl

Key Differences :

  • Substituent Effects: The CF₃ group in the target compound increases lipophilicity and metabolic stability compared to chloro or methyl groups in Molecules (2015) derivatives .
  • Heterocyclic Core : The dihydropyridine carboxamide in the target compound differs from pyrazole-pyrazole (Molecules 2015) or pyrazole-oxadiazole (2022) systems, which may alter electronic properties and binding interactions.
Physicochemical Properties
Compound (Example) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, MS)
Target Compound* ~387.3 N/A N/A δ ~2.66 (CH₃), δ ~8.12 (pyrazole H)
3a (Molecules 2015) 402.8 68 133–135 MS: 403.1 [M+H]⁺
3d (Molecules 2015) 421.0 71 181–183 ¹H-NMR: δ 7.21–7.51 (aromatic H)

*Hypothetical data inferred from structural analogs.

Research Findings
  • Substituent Impact : Chloro and methyl groups in Molecules (2015) derivatives exhibit moderate yields (62–71%) and melting points (123–183°C), suggesting stable crystalline forms . The target’s CF₃ group may lower solubility but improve metabolic resistance.
  • Synthetic Efficiency : EDCI/HOBt coupling (Molecules 2015) achieves moderate yields, while alkylation (2022) is less explored for pyrazole-dihydropyridine hybrids .

Biological Activity

N-{2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H16F3N3O2C_{15}H_{16}F_{3}N_{3}O_{2} and a molecular weight of approximately 359.37 g/mol. The structure includes a dihydropyridine core linked to a pyrazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrazole, including this compound, exhibit a variety of biological activities:

  • Antitumor Activity : Pyrazole derivatives have shown promising results as inhibitors against various cancer targets such as BRAF(V600E) and EGFR. The compound's structural features suggest potential interactions with these targets, contributing to its antitumor efficacy .
  • Anti-inflammatory Effects : Compounds similar to this one have been evaluated for their anti-inflammatory properties, showing effectiveness in inhibiting cyclooxygenase (COX) enzymes. This suggests that the compound may also possess anti-inflammatory activity .

Structure-Activity Relationships (SAR)

The SAR studies of pyrazole derivatives highlight several key points regarding the biological activity of this compound:

Structural FeatureBiological ActivityReference
Trifluoromethyl groupEnhances lipophilicity and bioavailability
Dihydropyridine coreContributes to antitumor activity through specific kinase inhibition
Pyrazole ringAssociated with anti-inflammatory and antitumor effects

1. Antitumor Efficacy

In a study evaluating various pyrazole derivatives, compounds structurally similar to this compound were tested against cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly, particularly in melanoma and lung cancer models .

2. Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that certain compounds could reduce nitric oxide production in LPS-stimulated macrophages. The mechanism was attributed to the inhibition of COX enzymes, suggesting that our compound might exhibit similar properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with trifluoromethyl ketones.
  • Step 2 : Alkylation of the pyrazole nitrogen using ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Step 3 : Final coupling of the pyrazole-ethylamine intermediate with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using coupling agents like EDCI/HOBt in DMF .
  • Key Considerations : Solvent choice (DMF preferred for polar intermediates), reaction time optimization (monitored via TLC), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry of the pyrazole ring and dihydropyridine moiety. For example, 1^1H-NMR signals at δ 2.66 ppm (methyl group) and δ 8.12 ppm (pyridine proton) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peaks).
  • Infrared (IR) Spectroscopy : Bands at ~1636 cm1^{-1} (C=O stretch) and ~2230 cm1^{-1} (C≡N stretch, if present) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities in the cyclopropane or dihydropyridine moieties .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates. For example, measure IC₅₀ values against cancer-related targets like EGFR or VEGFR .
  • Antimicrobial Testing : Use standardized protocols (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Profiling : Employ MTT or resazurin assays on mammalian cell lines (e.g., HEK293 or HeLa) to determine selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (20–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., 1–5 mol% Pd for coupling steps) .
  • Impurity Tracking : Identify byproducts via LC-MS and adjust stoichiometry (e.g., excess RCH₂Cl to drive alkylation to completion) .
  • Scale-Up Strategies : Transition from batch to flow chemistry for exothermic steps (e.g., cyclopropane formation) to enhance reproducibility .

Q. What computational approaches are effective in studying structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases). Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with experimental IC₅₀ data from analogs .
  • DFT Calculations : Analyze electron density maps to explain substituent effects (e.g., cyclopropane ring strain vs. metabolic stability) .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Source Analysis : Check for impurities (e.g., unreacted starting materials) via HPLC. Recrystallize the compound to ≥98% purity and retest .
  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays). Ensure consistent cell passage numbers and serum concentrations .
  • Orthogonal Validation : Confirm activity with alternative methods (e.g., SPR for binding affinity if IC₅₀ values from fluorescence assays are inconsistent) .

Q. What strategies mitigate challenges in studying enantiomeric forms of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Confirm enantiopurity via circular dichroism (CD) spectroscopy .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropane formation to control stereochemistry .
  • Biological Comparison : Test enantiomers in parallel assays to isolate stereospecific effects (e.g., differential inhibition of CYP450 isoforms) .

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